molecular formula C10H10O2 B14710936 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one CAS No. 21149-13-3

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one

Cat. No.: B14710936
CAS No.: 21149-13-3
M. Wt: 162.18 g/mol
InChI Key: UNHSHXWPXQTNQP-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one (CAS 21149-13-3) is a high-purity chemical compound supplied for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This specialized cyclopentenone derivative, with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol, serves as a valuable intermediate in synthetic organic chemistry . Its structure incorporates both a cyclopentenone, a known electrophilic center prone to addition reactions, and a furan ring, making it a versatile building block for the construction of complex molecules . Cyclopentenones and their derivatives are relevant intermediates in medicinal chemistry and are essential precursors for the synthesis of natural products . Researchers can leverage this compound in studies of [3+2] cycloaddition reactions, which are powerful synthetic methods for forming five-membered heterocycles found in many pharmacologically active compounds . Its calculated physical properties, including a density of 1.161 g/cm³ and a boiling point of approximately 292.6°C, provide critical data for experimental planning .

Properties

CAS No.

21149-13-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(4-methylfuran-2-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H10O2/c1-7-5-10(12-6-7)8-3-2-4-9(8)11/h3,5-6H,2,4H2,1H3

InChI Key

UNHSHXWPXQTNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)C2=CCCC2=O

Origin of Product

United States

Preparation Methods

Oxidative Alkoxylation and Acid-Catalyzed Rearrangement

Oxidative Alkoxylation of Furan Intermediates

The foundational approach to synthesizing 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one begins with furan derivatives. As detailed in US3952033A, oxidative alkoxylation of 2-(carboalkoxyalkyl)furans using bromine in a lower alkanol (e.g., methanol) in the presence of sodium carbonate or acetate generates 2,5-dihydro-2,5-dialkoxyfurans. For instance, 2-(7'-carboxy-5'-methyl-3-cis-heptenyl)furan undergoes oxidative alkoxylation to yield a dimethoxy-dihydrofuran intermediate. This step is typically conducted at ambient temperature for 60 minutes, followed by distillation of dimethylsulfoxide at 55°C under vacuum.

Hydrolysis and Rearrangement

The dimethoxy-dihydrofuran intermediate is hydrolyzed using a weak acid (e.g., acetic acid or sodium dihydrogen phosphate) in a solvent system containing water and dioxane at 45°C for 66 hours. This hydrolysis produces a dioxo-dodecadienoic acid derivative, which undergoes acid-catalyzed rearrangement. Treatment with concentrated sulfuric acid at 65°C for 16 hours induces cyclization, forming the cyclopentenone core. The final product is isolated via extraction with ethyl acetate, followed by washing with brine and drying over magnesium sulfate.

Table 1: Reaction Conditions for Acid-Catalyzed Cyclization
Step Reagents/Conditions Temperature Time Yield Optimization
Hydrolysis NaH₂PO₄, H₂O/dioxane 45°C 66 hr pH 6.0 adjustment
Acid rearrangement H₂SO₄ (conc.), H₂O 65°C 16 hr Saturation with NaCl
Purification Ethyl acetate extraction, MgSO₄ drying Ambient - Sequential brine washes

Metalation-Condensation-Ring Opening Strategy

Metalation of 2-Methylfuran

An alternative route, described in US3981920A, involves metalating 2-methylfuran at the 5-position using an alkali metal-organic compound (e.g., lithium diisopropylamide). This generates a reactive intermediate capable of nucleophilic substitution.

Condensation with Halides

The metalated furan is condensed with a halide bearing the 4-methyl-2-furyl group (R–CH₂–X, where X = Cl, Br). For example, 5-(4-methyl-2-furyl)methyl bromide reacts to form a 2,5-disubstituted furan. This step requires anhydrous conditions and temperatures between −78°C and 0°C to prevent side reactions.

Acidic Ring Opening and Alkaline Cyclization

The disubstituted furan undergoes ring opening in acidic aqueous media (pH 1–2) using H₂SO₄ or p-toluenesulfonic acid at 100–150°C. This produces a dione intermediate, which is cyclized in a strongly alkaline solution (pH 13–14) containing methanol or dioxane. Heating under reflux yields the target cyclopentenone.

Table 2: Key Parameters for Metalation-Condensation Method
Parameter Details
Metalation agent Lithium diisopropylamide (LDA)
Condensation halide 5-(4-Methyl-2-furyl)methyl bromide
Ring-opening acid H₂SO₄ (1 M)
Cyclization base NaOH (2 M) in MeOH/H₂O
Overall yield 45–60% (estimated from analogous reactions)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The oxidative alkoxylation route (Method 1) offers higher reproducibility due to well-defined intermediates, albeit with longer reaction times (~82 hours total). In contrast, the metalation-condensation approach (Method 2) achieves faster cyclization (~24 hours) but requires stringent anhydrous conditions.

Byproduct Formation

Method 1 generates carboxylic acid byproducts during hydrolysis, necessitating precise pH control during extraction. Method 2’s alkaline cyclization minimizes side products but risks furan decomposition under prolonged heating.

Industrial-Scale Adaptations

Solvent Recovery Systems

Large-scale production favors dioxane due to its recyclability via distillation. US3952033A highlights dioxane’s role in maintaining homogeneity during hydrolysis.

Catalytic Improvements

Recent advancements propose replacing H₂SO₄ with heterogeneous catalysts (e.g., Amberlyst-15) to simplify acid removal. This modification remains experimental but shows promise for reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Cyclopentenone Derivatives and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Activities Source/Application
2-Cyclopenten-1-one None C₅H₆O Antioxidant; induces G1 cell cycle arrest in MCF-7 cells ; urease inhibitor Found in Terminalia chebula extracts
2-Cyclopenten-1-one, 2-hydroxy- Hydroxyl at C2 C₅H₆O₂ Antioxidant; detected in Sedum ew aerial parts Potential pharmacological applications
2-Cyclopenten-1-one, 3-methyl- Methyl at C3 C₆H₈O Increased in catalytic pyrolysis products ; genotoxicity assessed (non-concern) Biomass pyrolysis ; fragrance industry
2-Cyclopenten-1-one, 2,3-dimethyl- Methyl at C2 and C3 C₇H₁₀O Detected in cigarette leachate ; environmental pollutant Environmental monitoring
2-Cyclopenten-1-one, 3-(3-hydroxypropyl)-2-(4-methylphenyl)- 4-Methylphenyl and hydroxypropyl C₁₅H₁₈O₂ Synthetic precursor for 9,11-secosterols Asymmetric synthesis
2-Cyclopenten-1-one, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- Complex substituents C₁₅H₂₂O₄ Component of hop-derived isohumulones Food chemistry

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